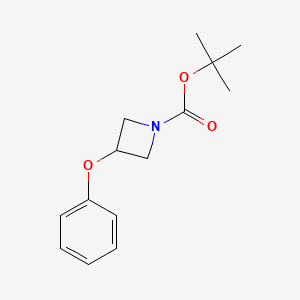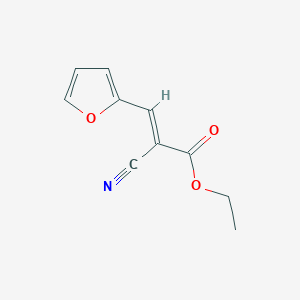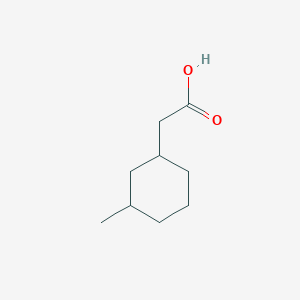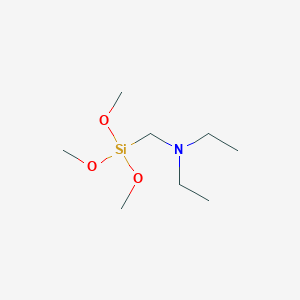
Diethylaminomethyltrimethoxysilane
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography or electron diffraction can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as boiling point, melting point, solubility, and reactivity. Techniques such as thermogravimetric analysis or differential scanning calorimetry might be used .Aplicaciones Científicas De Investigación
Archaeological Wood Conservation
A study by Popescu and Broda (2021) explored the use of various organosilicon compounds, including a siloxane derivative of diethylaminomethyltrimethoxysilane, for conserving waterlogged archaeological wood. This research found that alkoxysilanes showed stronger interactions with wood compared to siloxanes, suggesting different stabilization mechanisms between these compounds (Popescu & Broda, 2021).
Titanium-Silica Aerogels
Miller, Mathers, and Ko (1995) utilized a compound closely related to this compound for the synthesis of titania-silica aerogels. This research provides insights into the creation of Bronsted acid sites in mixed oxides and contributes to the understanding of the IR peak assignments in these materials (Miller, Mathers, & Ko, 1995).
Chemical Reactions and Synthesis
In 2013, Zhu, Niljianskul, and Buchwald developed a highly enantio- and regioselective copper-catalyzed hydroamination reaction of alkenes using a compound structurally related to this compound. This method is significant for producing α-branched amines and demonstrates the utility of organosilicon compounds in organic synthesis (Zhu, Niljianskul, & Buchwald, 2013).
Silicon Carbide Film Synthesis
Grow, Levy, Shi, and Pfeffer (1993) investigated the use of diethylsilane, a related compound, for synthesizing silicon carbide films via low-pressure chemical vapor deposition. This study is essential for understanding the deposition rates, stoichiometry, and crystallinity of SiC films (Grow, Levy, Shi, & Pfeffer, 1993).
Polymer Chemistry
Ohshita et al. (1997) explored the preparation and reactions of various polymeric organosilicon systems, including diethoxymethylsilane-based polymers. Their research contributes to the understanding of the thermal properties of these polymers and their potential applications in material science (Ohshita et al., 1997).
Mecanismo De Acción
Target of Action
Diethylaminomethyltrimethoxysilane is a novel alpha silane . The primary target of this compound is the silicon atom, which is in close proximity to the nitrogen atom . This proximity can accelerate the hydrolysis reaction compared to (amino-propyl)silanes .
Mode of Action
It is known that the close proximity of the nitrogen atom to the silicon atom can accelerate the hydrolysis reaction . This interaction with its targets may result in changes in the chemical structure and properties of the compound.
Biochemical Pathways
It is known that the compound can be used as a crosslinking agent for rtv silicone rubber . This suggests that it may interact with biochemical pathways related to polymer formation and crosslinking.
Pharmacokinetics
Given its use as a crosslinking agent, it is likely that the compound has unique pharmacokinetic properties that allow it to interact effectively with its targets and exert its effects .
Result of Action
Given its role as a crosslinking agent, it is likely that the compound has significant effects on the structure and properties of the materials it interacts with .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-N-(trimethoxysilylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO3Si/c1-6-9(7-2)8-13(10-3,11-4)12-5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIDEIURMTGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)
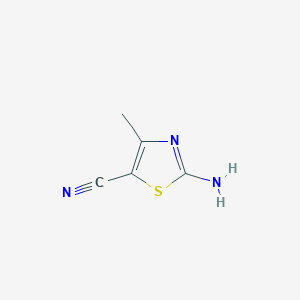
![5,7-dichloro-3-cyclopropyl-Pyrazolo[1,5-a]pyrimidine](/img/structure/B3149565.png)
